molecular formula C9H11NO3 B3195158 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester CAS No. 887411-89-4

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

Cat. No. B3195158
CAS RN: 887411-89-4
M. Wt: 181.19 g/mol
InChI Key: HTALHBUUHLAEPR-UHFFFAOYSA-N
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Description

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, also known as ethyl 3-oxo-3-(3-pyrrolyl) propionate, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of pyrrole, which is a heterocyclic organic compound that is widely found in nature.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester is not well understood. However, it is believed that this compound acts as a modulator of various biochemical pathways in the body. It has been shown to interact with various enzymes and receptors in the body, which can lead to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from damage caused by oxidative stress. It has also been shown to have neuroprotective effects, which can help to prevent or reduce the severity of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester in lab experiments is its unique chemical properties. This compound can be easily synthesized and modified, which makes it a useful tool for studying various biochemical pathways in the body. However, one of the main limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols.

Future Directions

There are several future directions for the use of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester in scientific research. One potential direction is the development of new pyrrole derivatives that have potential applications in the field of medicinal chemistry. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Finally, the use of this compound in the development of new drugs for the treatment of various diseases is an area of active research.

Scientific Research Applications

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester ester has been widely used in scientific research due to its unique chemical properties. This compound has been used as a starting material for the synthesis of various pyrrole derivatives that have potential applications in the field of medicinal chemistry. It has also been used as a building block for the synthesis of various natural products.

properties

IUPAC Name

ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)5-8(11)7-3-4-10-6-7/h3-4,6,10H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALHBUUHLAEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

CAS RN

887411-89-4
Record name Ethyl β-oxo-1H-pyrrole-3-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887411-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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